molecular formula C23H25F3N4O5 B1668483 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide CAS No. 137888-49-4

2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

Cat. No. B1668483
M. Wt: 494.5 g/mol
InChI Key: GKJZEKSHCJELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-2-imidazolyl]phenoxy]propyl]amino]ethoxy]benzamide is a member of imidazoles.

Scientific Research Applications

  • Synthesis and Application in Antitumor Agents : The compound has been utilized in the synthesis of Nilotinib, an antitumor agent. The synthesis process involves several steps, including reactions with 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole, among others, resulting in Nilotinib with an overall yield of 40% based on one of the intermediates (Wang Cong-zhan, 2009).

  • Memory Consolidation in Chicks : Studies have shown the effects of this compound on memory consolidation in chicks. It has been found that certain β3-adrenoceptor agonists, including this compound, can facilitate memory, suggesting its potential application in studying memory processes (M. Gibbs & R. Summers, 2001).

  • Antifungal Applications : The compound has been involved in the synthesis of new benzamides with potential antifungal properties. This includes the creation of various derivatives and their subsequent screening for antifungal activity (B. Narayana et al., 2004).

  • Characterization in Imaging Techniques : The compound has been used in the characterization of β2-adrenoceptors using agonists like formoterol and imaging techniques such as positron emission tomography (PET). This application is crucial in visualizing pulmonary β2-adrenoceptors in vivo (T. Visser et al., 1998).

  • Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces, which includes the compound , has shown antimicrobial and antioxidant activities. This highlights its potential in developing new antimicrobial agents (Xue-Qiong Yang et al., 2015).

properties

CAS RN

137888-49-4

Product Name

2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

Molecular Formula

C23H25F3N4O5

Molecular Weight

494.5 g/mol

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

InChI

InChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33)

InChI Key

GKJZEKSHCJELPL-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino)-3-(4-(1-methyl-4-trifluoromethyl-2-imidazoylyl)phenoxy)-2-propanol methanesulfonate
2-hydroxy-5-(2-(hydroxy-3-(4-((1-methyl-4-trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)aminoethoxy)benzamide
CGP 20712
CGP 20712A
CGP 26505
CGP-20712
CGP-20712-A
CGP-20712A
CGP-26505

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.28 ml of 5.9N methanolic hydrochloric acid are added to a solution of 8.39 g of 1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol in 250 ml of methanol. The pH is adjusted to 8-9 by the addition of solid potassium hydroxide; there are subsequently added 25 g of molecular sieve (pore size 3 Å), 5.6 g of 2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one and finally 0.59 g of sodium cyanoborohydride. The mixture, containing the corresponding Schiff's base, is stirred under reflux at room temperature for 18 hours and, after the addition of 50 ml of 5.9N methanolic hydrochloric acid, for a further one hour, filtered and the solvent is removed in a rotary evaporator. The residue is chromatographed on silica gel with a mixture of chloroform/methanol/ammonia (40:50:5), the main fractions are freed of solvent and the residue is recrystallised from methanol, yielding 1-[2-(3 -carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 195°-197°.
Quantity
4.28 mL
Type
reactant
Reaction Step One
Name
1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
0.59 g
Type
reactant
Reaction Step Four
[Compound]
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 1.5 g of 1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol and 0.82 g of 5-(2-bromoethoxy)-salicylamide is stirred for 1 hour in an oil bath at a temperature of 100°. The melt is then extracted by boiling with 30 ml of isopropanol. The filtered solution is concentrated to 15 ml, cooled and the crystals that are precipitated are filtered off. Recrystallisation from methanol yields 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol having a melting point of 195°-197°.
Name
1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
5-(2-bromoethoxy)-salicylamide
Quantity
0.82 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3.9 g of 5-(2-aminoethoxy)-salicylamide in 30 ml of dimethyl sulphoxide is heated to 70° and 7.2 g of 2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole are added. The reaction mixture is stirred for 1 hour at 70° and worked up analogously to Example 12. 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol having a melting point of 195°-197° is obtained (from methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole
Quantity
7.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0.48 g of potassium tert.-butoxide is added while stirring in an ice bath to a solution of 1 g of the 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol obtained according to Example 3 in 20 ml of dimethylformamide. After 10 minutes, a solution of 0.3 g of methyl iodide in 1 ml of dimethylformamide is added dropwise over a period of 20 minutes. The mixture is then stirred for 2 hours at room temperature, the solvent is removed in a rotary evaporator and the residue is chromatographed on silica gel with a solvent mixture of chloroform/methanol/ammonia (700:50:1), yielding the two isomeric compounds 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 195°-197° and 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 157°-159°.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
Reactant of Route 2
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
Reactant of Route 3
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
Reactant of Route 4
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
Reactant of Route 5
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
Reactant of Route 6
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.